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molecular formula C11H15O6-3 B8534525 triethylethane-1,1,2-tricarboxylate

triethylethane-1,1,2-tricarboxylate

Cat. No. B8534525
M. Wt: 243.23 g/mol
InChI Key: SWVDRRQNIHSZCG-UHFFFAOYSA-K
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Patent
US04771038

Procedure details

A method similar to that described by Devlin, et al, J. Chem. Soc., Perkin Transactions I, page 830 (1975) was used. Sodium ethoxide was formed by the addition of sodium metal (2.25 g, 91.59 mmol) to anhydrous EtOH (150 ml) under an N2 atmosphere. To the resultant solution was added triethyl-1,1,2-ethanetricaboxylate (obtained from Aldrich; 21 ml, 91.59 mmol) followed by dropwise addition of n-pentyl bromide (11.4 ml, 91.59 mmol). The mixture was brought to reflux and stirred overnight (19 hr). After the reaction had cooled, it was filtered and concentrated. The residue was treated with H2O and extracted with Et2O (three times). The combined organic extracts were dried (MgSO4), concentrated and purified by vacuum distillation (85° C./22.66 Pascals) to yield a colorless liquid (26.37 g, 91% yield).
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
C([C:3]([CH2:16][CH3:17])([C:13]([O-:15])=[O:14])[C:4](CC)([C:8]([O-:10])=[O:9])C([O-])=O)C.[CH2:18](Br)[CH2:19][CH2:20]CC>>[CH2:16]([CH:3]([CH2:4][C:8]([OH:10])=[O:9])[C:13]([OH:15])=[O:14])[CH2:17][CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)C(C(C(=O)[O-])(C(=O)[O-])CC)(C(=O)[O-])CC
Step Two
Name
Quantity
11.4 mL
Type
reactant
Smiles
C(CCCC)Br

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight (19 hr)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction had cooled
FILTRATION
Type
FILTRATION
Details
it was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
purified by vacuum distillation (85° C./22.66 Pascals)

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(CCCC)C(C(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 26.37 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 153%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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